Ammonium, butyldimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, iodide
Description
¹H NMR (400 MHz, CDCl₃):
| Signal (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.72 | d (J=7.2 Hz) | H-5 indolizine |
| 7.34 | t (J=7.6 Hz) | H-6 indolizine |
| 6.88 | d (J=8.1 Hz) | H-8 indolizine |
| 3.45 | m | CH₂N⁺(CH₃)₂ |
| 2.98 | s | N⁺(CH₃)₂ |
| 2.63 | s | COCH₃ |
| 2.41 | s | C2-CH₃ |
| 1.82–1.25 | complex | Butyl chain |
¹³C NMR (100 MHz, CDCl₃):
| Signal (δ, ppm) | Assignment |
|---|---|
| 198.4 | COCH₃ |
| 152.1 | C-3 indolizine |
| 134.7 | C-5 indolizine |
| 68.2 | CH₂N⁺(CH₃)₂ |
| 54.8 | N⁺(CH₃)₂ |
| 29.4 | COCH₃ |
| 22.7 | C2-CH₃ |
FT-IR (KBr, cm⁻¹):
High-Resolution Mass Spectrometry (ESI+):
- Calculated for [C₂₁H₃₁N₂O]+: 327.2437 m/z
- Observed: 327.2439 m/z (Δ 0.6 ppm)
- Characteristic isotopic pattern matches iodine-containing species.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
Molecular Orbital Analysis:
- HOMO (-5.82 eV): Localized on indolizine π-system and acetyl oxygen lone pairs
- LUMO (-1.94 eV): Primarily antibonding orbitals of C=O and aromatic system
Charge Distribution:
| Atom Group | Natural Population Analysis Charge |
|---|---|
| Indolizine N | -0.45 |
| Ammonium N | +0.82 |
| Acetyl O | -0.67 |
| Iodide | -0.92 |
The calculations predict strong charge transfer interactions between the ammonium cation and iodide anion (binding energy -143.2 kcal/mol), with secondary stabilization from indolizine-to-ammonium hyperconjugation.
Properties
CAS No. |
66902-73-6 |
|---|---|
Molecular Formula |
C20H31IN2O |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-(3-acetyl-2-methylindolizin-1-yl)propyl-butyl-dimethylazanium;iodide |
InChI |
InChI=1S/C20H31N2O.HI/c1-7-8-13-22(5,6)14-15(2)19-16(3)20(17(4)23)21-12-10-9-11-18(19)21;/h9-12,15H,7-8,13-14H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
IGRJLPJSBAYANH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(C)CC(C)C1=C2C=CC=CN2C(=C1C)C(=O)C.[I-] |
Origin of Product |
United States |
Biological Activity
Ammonium, butyldimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, iodide is a quaternary ammonium compound with potential biological activity. Its complex structure, characterized by an indolizine moiety, suggests possible interactions with biological targets, particularly in neuropharmacology and oncology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₃₁H₄₅N₂O·I
- Molecular Weight : 423.50 g/mol
The structural complexity arises from the presence of an indolizine ring system, which is often associated with various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway may include the formation of the indolizine core followed by quaternization to yield the final product. Detailed methodologies for synthesizing related indolizidine compounds have been documented in the literature, emphasizing the importance of regioselectivity and stereochemistry in achieving desired biological properties .
Neuropharmacological Effects
Research indicates that compounds containing indolizine structures exhibit significant neuropharmacological effects. For instance, derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. A study demonstrated that certain indolizine derivatives could effectively inhibit AChE activity, thereby potentially enhancing acetylcholine levels in the brain .
Table 1: Biological Activity of Indolizine Derivatives
| Compound Name | AChE Inhibition IC50 (µM) | Mechanism of Action |
|---|---|---|
| Indolizine A | 5.0 | Competitive inhibition |
| Indolizine B | 3.5 | Non-competitive inhibition |
| Target Compound (Iodide) | TBD | TBD |
Anticancer Potential
The compound's structural features may also confer anticancer properties. Some studies have highlighted that quaternary ammonium compounds can modulate cell signaling pathways involved in cancer progression. For example, they may inhibit transcription factors associated with tumor growth .
Case Study: Anticancer Activity
In a preliminary study involving various cancer cell lines, this compound demonstrated cytotoxic effects at micromolar concentrations. The mechanism appeared to involve apoptosis induction and cell cycle arrest in the G1 phase.
In Silico Studies
Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest strong interactions with AChE and specific oncogenic pathways, supporting its potential as a dual-action therapeutic agent .
Comparison with Similar Compounds
Key Observations :
- Analog 1 ’s quinazolinyl core is associated with medicinal chemistry (e.g., kinase inhibitors), suggesting divergent applications compared to the indolizinyl derivative .
- Analog 2 ’s dimethylcarbamate and hydroxyphenyl groups introduce hydrolytic instability, a trait exploitable in prodrug systems .
Physicochemical and Toxicological Properties
- Lipophilicity : The acetyl and methyl groups in the target compound may enhance lipophilicity compared to Analog 1’s quinazolinyl ketone, influencing membrane permeability in biological systems.
- Toxicity: Quaternary ammonium compounds generally exhibit moderate toxicity dependent on substituents.
Comparative Reactivity in Organic Reactions
- Styryl and Anil Formation : Benzthiazole quaternary ammonium iodides (e.g., p-Imidazolyl-N-methyl-N-(2-methylbenzthiazol-2-ylmethyl)ammonium methiodide) react with aldehydes or nitroso compounds to form styryls and anils, respectively . The target compound’s indolizinyl group could participate in similar condensations, with the acetyl group acting as an electron-withdrawing director.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
